Product packaging for Thiazole-4-carbohydrazide(Cat. No.:CAS No. 101257-38-9)

Thiazole-4-carbohydrazide

Cat. No.: B019371
CAS No.: 101257-38-9
M. Wt: 143.17 g/mol
InChI Key: PZCUPAZNRMQILK-UHFFFAOYSA-N
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Description

Thiazole-4-carbohydrazide is a versatile nitrogen- and sulfur-containing heterocyclic building block of significant interest in advanced materials science and medicinal chemistry research. Its unique structure serves as a key precursor for the synthesis of a wide range of biologically active molecules and functional materials. Key Research Applications: Energetic Materials: Serves as an organic ligand for synthesizing novel laser-sensitive primary explosives and energetic complexes. These materials exhibit excellent thermal stability (T d up to 236 °C) and efficient laser absorption, making them candidates for next-generation initiation systems . Pharmaceutical Research: A core scaffold for developing novel therapeutic agents. Derivatives of this compound demonstrate promising antifungal activity against plant pathogens like Botrytis cinerea and Fusarium solani , potentially acting by damaging cell walls and membranes . Furthermore, it is used to create compounds with potent α-amylase inhibitory activity, relevant for diabetes and cancer research, and anti-inflammatory properties evaluated via protein denaturation assays . Antibacterial Agents: Used to synthesize hydrazone derivatives that show promising activity against Gram-positive and Gram-negative bacteria, such as Bacillus subtilis . DNA Intercalation Studies: Schiff base derivatives have shown a strong binding affinity to DNA, suggesting potential as a starting point for developing DNA-targeting therapeutics or analytical probes . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3OS B019371 Thiazole-4-carbohydrazide CAS No. 101257-38-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCUPAZNRMQILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332843
Record name THIAZOLE-4-CARBOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101257-38-9
Record name THIAZOLE-4-CARBOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of Thiazole 4 Carbohydrazide

Core Synthesis of Thiazole-4-carbohydrazide from Precursors

The primary and most established route for the synthesis of this compound begins with the formation of its ester precursor, typically ethyl 2-substituted-thiazole-4-carboxylate. This precursor is most commonly synthesized via the Hantzsch thiazole (B1198619) synthesis, a classic condensation reaction.

The process involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of the common intermediate, ethyl 2-aminothiazole-4-carboxylate, the reaction is carried out between ethyl bromopyruvate and thiourea. This reaction proceeds efficiently to form the thiazole ring system.

Once the ethyl thiazole-4-carboxylate precursor is obtained, the final step is its conversion to this compound. This is achieved through a nucleophilic acyl substitution reaction known as hydrazinolysis. The ester is treated with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol, and heated under reflux. The highly nucleophilic hydrazine displaces the ethoxy group of the ester to yield the desired this compound as a stable, crystalline solid.

StepReactant 1Reactant 2ProductReaction Type
1Ethyl bromopyruvateThioureaEthyl 2-aminothiazole-4-carboxylateHantzsch Thiazole Synthesis
2Ethyl 2-aminothiazole-4-carboxylateHydrazine Hydrate2-Amino-thiazole-4-carbohydrazideHydrazinolysis

Derivatization Strategies for this compound Analogues

The presence of the highly reactive carbohydrazide (B1668358) functional group makes this compound an ideal scaffold for generating a diverse library of derivative compounds through various chemical transformations.

Condensation Reactions Leading to Hydrazone (Schiff Base) Formation

One of the most straightforward and widely utilized derivatization strategies for this compound is its condensation with various aldehydes and ketones. This reaction results in the formation of N'-arylidene or N'-alkylidene-thiazole-4-carbohydrazides, commonly known as hydrazones or Schiff bases. nih.gov

The reaction is typically performed by refluxing equimolar amounts of this compound and the respective carbonyl compound in a suitable solvent, such as ethanol or methanol. A catalytic amount of acid, like glacial acetic acid, is often added to facilitate the reaction. nih.gov The products are generally obtained in good to excellent yields and can be easily purified by recrystallization. nih.gov This method allows for the introduction of a wide range of substituents onto the hydrazide nitrogen, enabling the fine-tuning of the molecule's steric and electronic properties.

Carbonyl CompoundResulting Hydrazone (Schiff Base)
BenzaldehydeN'-(phenylmethylene)this compound
4-ChlorobenzaldehydeN'-(4-chlorophenylmethylene)this compound
AcetoneN'-(propan-2-ylidene)this compound
4-MethoxybenzaldehydeN'-(4-methoxyphenylmethylene)this compound

Cyclization Reactions for Fused Heterocyclic Systems (e.g., Oxadiazoles, Thiadiazoles, Pyrazolines, Thiazolidinones)

The derivatives of this compound, particularly the hydrazones and thiosemicarbazides, are excellent intermediates for synthesizing more complex, fused, and appended heterocyclic systems through intramolecular cyclization reactions.

Oxadiazoles: The hydrazone derivatives (Schiff bases) of this compound can be cyclized to form 1,3,4-oxadiazole rings. A common method involves treating the hydrazone with an excess of acetic anhydride, which acts as both a cyclizing and acetylating agent. The reaction proceeds via an intramolecular cyclodehydration, yielding 3-acetyl-1,3,4-oxadiazoline derivatives. nih.gov

Thiadiazoles: To synthesize 1,3,4-thiadiazole (B1197879) derivatives, the this compound is first converted into a thiosemicarbazide intermediate (as described in section 2.2.3). This thiosemicarbazide can then undergo acid-catalyzed intramolecular cyclization. Reagents such as concentrated sulfuric acid or phosphoric acid promote the dehydration and ring closure to form the 2-amino-5-(thiazol-4-yl)-1,3,4-thiadiazole system. ptfarm.plnih.gov Oxidative cyclization using agents like iron(III) chloride is another effective method. unipa.it

Pyrazolines: Pyrazoline rings can be synthesized from hydrazone intermediates that are specifically derived from α,β-unsaturated aldehydes or ketones. The reaction of this compound with compounds like chalcones (1,3-diaryl-2-propen-1-ones) initially forms a hydrazone. This intermediate then undergoes an intramolecular Michael addition, followed by cyclization and dehydration, to yield the stable 2-pyrazoline ring attached to the thiazole core. ekb.eg

Thiazolidinones: 4-Thiazolidinone rings can be appended to the thiazole scaffold starting from the thiosemicarbazide derivative. The thiosemicarbazide is reacted with an α-haloester, such as ethyl bromoacetate, in the presence of a base like sodium acetate. The reaction involves initial S-alkylation followed by an intramolecular cyclization to afford a 2-(thiazole-4-carboxamido)-imino-4-thiazolidinone derivative. semanticscholar.orgnih.gov

Starting DerivativeReagent(s)Resulting Heterocycle
Thiazole-4-carbohydrazoneAcetic Anhydride1,3,4-Oxadiazole
Thiazole-4-thiosemicarbazideH₂SO₄ or FeCl₃1,3,4-Thiadiazole
Thiazole-4-carbohydrazone (from α,β-unsaturated ketone)Heat/AcidPyrazoline
Thiazole-4-thiosemicarbazideEthyl Bromoacetate, Sodium Acetate4-Thiazolidinone

Synthesis of Thiosemicarbazide and Substituted Thiazole Derivatives

The synthesis of N-(thiazole-4-carbonyl)thiosemicarbazide derivatives is a key step for creating further heterocyclic systems like thiadiazoles and thiazolidinones. This is readily achieved by reacting this compound with an appropriate isothiocyanate, such as phenyl isothiocyanate. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate, typically carried out in a refluxing alcoholic solvent. This provides a versatile synthetic handle for subsequent cyclization reactions.

Mechanistic Insights into this compound Synthetic Pathways

The formation of this compound and its derivatives is governed by well-established reaction mechanisms.

Hydrazone (Schiff Base) Formation: The condensation reaction between this compound and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen atom (-NH₂) of the carbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms an unstable carbinolamine intermediate. Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the stable hydrazone product. chemtube3d.comlibretexts.org

Oxadiazole Cyclization: The conversion of a hydrazone to a 1,3,4-oxadiazole using acetic anhydride involves several steps. The acetic anhydride first activates the hydrazone by acetylating the secondary nitrogen. This is followed by an intramolecular nucleophilic attack from the amide oxygen onto the imine carbon. This cyclization step forms a five-membered ring intermediate, which then undergoes dehydration (elimination of an acetic acid molecule) to form the aromatic 1,3,4-oxadiazole ring. nih.gov

Thiadiazole Cyclization: The acid-catalyzed cyclization of a thiazole-4-thiosemicarbazide begins with the protonation of the carbonyl oxygen, which enhances its electrophilicity. The sulfur atom of the thiourea moiety then acts as an intramolecular nucleophile, attacking the protonated carbonyl carbon. This is followed by a dehydration step, where a molecule of water is eliminated, leading to the formation of the stable, aromatic 1,3,4-thiadiazole ring. sbq.org.br

Comprehensive Spectroscopic and Structural Characterization of Thiazole 4 Carbohydrazide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of thiazole-4-carbohydrazide derivatives in solution. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide critical data on the chemical environment of each atom.

In ¹H-NMR spectra of this compound derivatives, characteristic signals confirm the presence of the core structure and its substituents. nih.govacs.org The protons of the thiazole (B1198619) ring typically appear in specific regions; for instance, the C5-H proton of the thiazole ring is often observed as a singlet between δ 7.51 and 8.10 ppm. nih.govacs.org The protons associated with the carbohydrazide (B1668358) moiety are particularly diagnostic. The amide proton (-CO-NH-) signal is often found in the range of δ 11.97–12.44 ppm, while the hydrazone proton (-NH-N=) can appear between δ 11.24–11.86 ppm. nih.govacs.org In derivatives where a Schiff base is formed, the azomethine proton (-CH=N-) gives a characteristic singlet in the region of δ 8.07–9.07 ppm. nih.govacs.org Aromatic protons from various substituents appear as multiplets in the aromatic region, typically between δ 6.8 and 8.2 ppm. For example, in (E)-N′-(4-fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compound, the NH proton appears as a singlet at δ 11.97 ppm, and the azomethine proton is observed as a singlet at δ 8.14 ppm. mdpi.com

¹³C-NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the hydrazide group (C=O) is typically observed in the downfield region, around δ 160–170 ppm. The carbons of the thiazole ring also have characteristic chemical shifts. For instance, the C2, C4, and C5 carbons of the thiazole ring in some derivatives have been assigned to signals around δ 168.3–168.9 ppm, 140.4–148.5 ppm, and 109.9–116.7 ppm, respectively. nih.govacs.org In derivatives of 2-(2-benzylidenehydrazinyl)this compound, the C2 carbon of the thiazole ring appears at δ 168.6 ppm, the C4 carbon at δ 145.9 ppm, and the C5 carbon at δ 113.3 ppm. rsc.org The carbonyl carbon of the hydrazide was confirmed by a signal at δ 160.9 ppm. rsc.orgrsc.org Aromatic carbons from substituents appear in the δ 112.5 to 152.0 ppm range. mdpi.com

Interactive Data Table: ¹H-NMR and ¹³C-NMR Data for Selected this compound Derivatives

Compound/Derivative¹H-NMR (δ ppm)¹³C-NMR (δ ppm)Source(s)
N′-Benzylidene-2-(2-benzylidenehydrazinyl)this compoundThiazole C5-H: 7.51-8.10, Azomethine -CH=N-: 8.07-9.07, -NH-N=: 11.24-11.86, -NH-CO-: 11.97-12.44Thiazole C2: 168.3-168.9, Thiazole C4: 140.4-148.5, Thiazole C5: 109.9-116.7, -CO-NH-: 148.7-157.9, -CH=N-: 136.6-145.8 nih.govacs.org
(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compoundNH: 11.97 (s), Pyridine (B92270) H: 9.21 (s), 8.73 (d), 8.39 (d), 7.85 (t), CH: 8.14 (s), Ar-H: 7.57-7.60 (m), 7.33-7.38 (m), CH₃: 2.81 (s)CONH: 167.45, C=N: 161.7, Aromatic C: 112.5-152.0, CH₃: 19.3 mdpi.com
2-(2-Benzylidenehydrazinyl)this compound-N-NH-C-: 12.11 (s), -CO-NH-: 9.04 (s), -CH=N-: 8.07 (s), Ar-H & Thiazole C5-H: 7.41 (m), NH₂: 4.49 (s)Thiazole C2: 168.6, C=O: 160.9, Thiazole C4: 145.9, -CH=N-: 142.4, Aromatic C: 111.3-134.7, Thiazole C5: 113.3 rsc.org
(R)-N'-(4-methoxybenzoyl)-2-(4-nitrophenyl)-4,5-dihydrothis compoundCONH: 10.36 (s), 10.17 (s), Ph-H: 8.35 (d), 8.14 (d), 7.87 (d), 7.03 (d), CH: 5.45 (t), OCH₃: 3.82 (s)C=O: 169.69, 167.76, 165.46, C-O: 162.52, Aromatic C: 114.21-149.67, CH: 78.73, OCH₃: 55.86, CH₂: 36.02 mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound derivatives, the FT-IR spectrum provides clear evidence for the key structural components.

The hydrazide moiety gives rise to several characteristic absorption bands. The N-H stretching vibrations of the amide and hydrazine (B178648) groups are typically observed in the region of 3100–3300 cm⁻¹. For instance, in one derivative, N-H stretching bands were seen at 3268 and 3117 cm⁻¹. nih.gov The carbonyl group (C=O) of the hydrazide shows a strong stretching absorption band, usually between 1650 and 1700 cm⁻¹. In various reported derivatives, this C=O stretch has been noted at 1656 cm⁻¹, 1664 cm⁻¹, and 1678.10 cm⁻¹. mdpi.comnih.govjptcp.com

The thiazole ring itself contributes to the spectrum with C=N stretching vibrations appearing in the range of 1600–1620 cm⁻¹. A band at 1597 cm⁻¹ has been assigned to the C=N vibration in a pyrazole-thiazole derivative. mdpi.com Furthermore, the C-S-C stretching of the thiazole ring can be observed, for example, as a peak at 651 cm⁻¹. mdpi.com In derivatives that have been condensed with aldehydes to form Schiff bases, the formation of the imine group (-CH=N-) is confirmed by a stretching band around 1609 cm⁻¹. mdpi.com Aromatic C-H stretching is typically seen above 3000 cm⁻¹, while aliphatic C-H stretching appears just below this value. mdpi.comjptcp.com

Interactive Data Table: Characteristic FT-IR Frequencies for this compound Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Example Compound(s) and Observed Peak(s) (cm⁻¹)Source(s)
N-H (Amide/Hydrazine)Stretching3100-3300(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compound (3272, 3160) mdpi.com
N′-benzylidene-2-(phenylamino)this compound (3268, 3117) nih.gov
C=O (Carbonyl)Stretching1650-1700N′-benzylidene-2-(phenylamino)this compound (1656) nih.gov
(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compound (1664) mdpi.com
C=N (Imine/Thiazole)Stretching1600-1620(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compound (1609) mdpi.com
C-S-C (Thiazole)Stretching~650(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compound (651) mdpi.com
Ar-HStretching>3000(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compound (3040) mdpi.com
Aliphatic C-HStretching<3000(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compound (2941) mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS) for Purity and Identity Confirmation

Mass spectrometry techniques, particularly High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS), are crucial for confirming the molecular formula and assessing the purity of this compound derivatives.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. This is essential for confirming that the synthesized compound has the expected molecular formula. For example, the HRMS data for a series of N′-(Arylidene)-2-(2-(arylidene)hydrazinyl)thiazole-4-carbohydrazides supported their proposed structures, with observed peaks corresponding to [M+H]⁺, [M+Na]⁺, and [2M+Na]⁺ adducts. nih.govacs.org In another study, the mass spectrum of (E)-N′-(4-fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compound showed the molecular ion peak [M+H]⁺ at an m/z value of 341.05, confirming its formation. mdpi.com

LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to assess the purity of the synthesized compounds by separating the target molecule from any impurities or unreacted starting materials before detection by the mass spectrometer. The resulting chromatogram indicates the purity, while the mass spectrum of the main peak confirms the identity of the desired product. mdpi.comconnectjournals.com

Interactive Data Table: Mass Spectrometry Data for this compound Derivatives

Compound/DerivativeIonization ModeObserved m/zInterpretationSource(s)
(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compoundPositive Ion Mode341.05[M+H]⁺ mdpi.com
N′-(Arylidene)-2-(2-(arylidene)hydrazinyl)thiazole-4-carbohydrazides (TCAHs)ESIVaries[M+H]⁺, [M+Na]⁺, [2M+Na]⁺ nih.govacs.org
2-(2-Benzylidenehydrazinyl)this compound (BDTC1)HRMS262.0753[M+H]⁺ (Calculated for C₁₁H₁₁N₅OS: 261.0684) rsc.org
8-(1H-indol-2-yl)-5-phenyl- mdpi.comresearchgate.nettriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazoleHRMS (EI)317.0726M⁺ (Calculated for C₁₇H₁₁N₅S: 317.0715) mdpi.com
N′-(1-(4-methyl-2-phenylthiazol-5-yl)ethylidene)-1-phenyl-1H-pyrazole-4-carbohydrazideMS458M⁺ mdpi.com

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure Determination

For this compound derivatives, obtaining a suitable single crystal allows for the absolute confirmation of the structural assignments made by spectroscopic methods. wiley.comresearchgate.net For example, the crystal structure of (E)-N′-ferrocenylidene-4-methylthiazole-5-carbohydrazide was determined by SC-XRD, confirming the E-configuration of the hydrazone and revealing that the substituted cyclopentadiene (B3395910) ring is approximately coplanar with the thiazole ring. wiley.com The analysis also details intermolecular interactions, such as hydrogen bonds, which dictate how the molecules pack in the crystal lattice. wiley.com In the aforementioned ferrocenyl derivative, molecules were found to be linked by N-H···O intermolecular hydrogen bonds, forming centrosymmetric dimers. wiley.com

The crystal data, including the space group and unit cell dimensions, provide a unique fingerprint for the crystalline solid. For one thiazole orange derivative, SC-XRD analysis showed it crystallizes in the Triclinic P-1 space group. chalcogen.ro Another thiazole derivative was found to crystallize in the monoclinic space group P2(1)/c. researchgate.net This level of structural detail is invaluable for understanding structure-property relationships. acs.org

Interactive Data Table: Crystallographic Data for Selected Thiazole Derivatives

CompoundCrystal SystemSpace GroupCell Dimensions (Å, °)Source(s)
(E)-N′-ferrocenylidene-4-methylthiazole-5-carbohydrazideTetragonalP4(2)/na = 21.041, b = 21.041, c = 7.1212; α = 90, β = 90, γ = 90 wiley.com
Thiazole Orange DerivativeTriclinicP-1a = 10.162, b = 10.501, c = 11.040; α = 92.17, β = 117.10, γ = 92.28 chalcogen.ro
N-(tert-butyl)-N'-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazideTriclinicP1a = 8.464, b = 10.192, c = 11.757; α = 68.48, β = 76.31, γ = 80.86 researchgate.net
8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comresearchgate.nettriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazole 9Not specifiedNot specifiedNot specified, but crystal structure confirmed mdpi.com
Thiazole derivative 8MonoclinicP2(1)/ca = 7.4601, b = 5.7259, c = 41.0823; α = 90, β = 91.715, γ = 90 researchgate.net

Computational Chemistry and in Silico Modeling of Thiazole 4 Carbohydrazide Analogues

Density Functional Theory (DFT) Investigations of Electronic and Optical Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.net It is instrumental in predicting a wide array of properties, including molecular geometries, electronic and optical characteristics, and chemical reactivity. researchgate.netacs.org For thiazole-4-carbohydrazide analogues, DFT studies have been crucial in understanding their fundamental electronic behavior and potential for applications in nonlinear optics (NLO) and photovoltaics. acs.orgrsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These orbitals are critical in determining the electronic properties, chemical reactivity, and stability of a molecule. acs.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap generally indicates higher reactivity and potential for charge transfer. acs.orgnih.gov

In studies of various thiazole-hydrazone derivatives, FMO analysis has revealed how different substituents on the aromatic rings influence the HOMO and LUMO energy levels and the corresponding energy gap. acs.orgrsc.org For instance, in a series of N′-(arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides, the introduction of electron-withdrawing groups, such as a nitro group, was found to significantly lower the HOMO-LUMO energy gap compared to other substituents. acs.org Specifically, the derivative TCAH8, with a nitro group, exhibited a lower energy gap (3.595 eV) compared to its counterparts (ranging from 3.932 to 4.123 eV), suggesting enhanced reactivity and a substantial nonlinear optical response. acs.orgresearchgate.net The distribution of HOMO and LUMO densities across the molecule provides insights into the regions that act as electron donors and acceptors, respectively. mdpi.com

Calculated FMO Properties of this compound Analogues (TCAH1-TCAH8)
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
TCAH1-6.251-2.1284.123
TCAH2-6.442-2.4633.979
TCAH3-6.431-2.4993.932
TCAH4-6.513-2.5533.960
TCAH5-6.399-2.4323.967
TCAH6-6.108-2.0794.029
TCAH7-6.082-2.0833.999
TCAH8-6.723-3.1283.595

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. semanticscholar.org It provides detailed information about charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. researchgate.netsemanticscholar.org This analysis is particularly useful for understanding the intramolecular charge transfer (ICT) from electron-donating to electron-accepting parts of a molecule, which is a key factor in determining nonlinear optical (NLO) properties. mdpi.com

For this compound derivatives, NBO analysis has been employed to quantify the stabilization energies associated with various orbital interactions. acs.orgresearchgate.net Strong ICT is often correlated with significant NLO responses. acs.org In the study of N′-(arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides, NBO analysis revealed significant stabilization energies arising from π → π* and lone pair (LP) → π* transitions. acs.org For example, the compound TCAH8 showed the highest stabilization energy (24.1 kcal/mol), indicating strong intramolecular interactions and charge transfer, which corresponds to its promising NLO properties. acs.orgresearchgate.net These transitions highlight the flow of electron density from donor groups, through the π-conjugated system, to the acceptor groups. mdpi.com

Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (like UV-Vis spectra). acs.orguci.edu By calculating the transition energies and oscillator strengths, TD-DFT can simulate the absorption wavelengths (λmax) and explain the electronic transitions between molecular orbitals. rsc.org

TD-DFT calculations on this compound analogues have successfully predicted their UV-Vis absorption spectra. acs.orgrsc.org These studies show how modifying the chemical structure affects the absorption wavelength. For example, substituting an acceptor group with different functional groups can lead to a bathochromic (red) shift in the absorption spectrum. nih.gov In the TCAH series of compounds, the derivative TCAH8 exhibited the largest red shift with a calculated λmax of 342.9 nm, which is attributed to its smaller HOMO-LUMO gap and efficient charge transfer. acs.orgnih.gov The major electronic transitions are typically from the HOMO to the LUMO, confirming the charge-transfer nature of these excitations. nih.gov

Calculated Absorption Wavelengths (λmax) and Excitation Energies for this compound Analogues (TCAH1-TCAH8)
Compoundλmax (nm)Excitation Energy (eV)Major Transition
TCAH1328.73.772H → L (97%)
TCAH2339.03.657H → L (95%)
TCAH3337.33.676H → L (96%)
TCAH4340.43.642H → L (97%)
TCAH5340.03.646H → L (96%)
TCAH6331.43.741H-1 → L (90%)
TCAH7335.03.701H → L (97%)
TCAH8342.93.615H → L+2 (70%)

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. japtronline.com It is widely used in drug design to understand the binding mechanisms of potential drug candidates with their biological targets, predict binding affinities, and guide the optimization of lead compounds. japtronline.commdpi.com For this compound derivatives, molecular docking has been instrumental in elucidating their potential as enzyme inhibitors. mdpi.comresearchgate.net

Elucidation of Enzyme Active Site Interactions and Binding Modes

Molecular docking studies have been successfully applied to understand how this compound analogues interact with the active sites of various enzymes. researchgate.net By predicting the binding pose and interactions, researchers can identify key amino acid residues involved in the binding and rationalize the observed inhibitory activity. nih.govresearchgate.net

For example, docking studies of thiazole-based hydrazides against α-amylase, an enzyme involved in carbohydrate metabolism, have identified crucial binding interactions. researchgate.netresearchgate.net The most potent inhibitors were found to form multiple hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site, such as ASP197, GLU233, and ASP300. researchgate.net Similarly, docking of thiazole (B1198619) derivatives into the active site of the Akt enzyme, a target in cancer therapy, revealed important hydrogen bonding and π-π stacking interactions that contribute to their inhibitory effect. mdpi.com These studies not only support the experimental findings but also provide a structural basis for the observed activity, which is crucial for further drug development. mdpi.comacs.org

Exploration of Receptor-Independent Binding Sites

In some cases, ligands can bind to sites on a receptor other than the primary active site, leading to allosteric modulation or other effects. Molecular docking can also be used to explore these alternative, or receptor-independent, binding sites. nih.gov Blind docking, where the entire receptor surface is searched for potential binding pockets, can reveal unexpected binding modes. nih.gov

Studies on thiazole-appended hydrazones as α-amylase inhibitors have utilized blind docking to explore binding sites other than the substrate-binding pocket. nih.gov This approach revealed that some of the most potent compounds bind to different sites on the enzyme, suggesting an uncompetitive mode of inhibition. For instance, compound 5b, a potent inhibitor, was found to bind to a site involving residues such as CYS475, GLY56, and LYS473, which is distinct from the active site where the substrate binds. nih.gov This exploration of receptor-independent binding sites can uncover novel mechanisms of action and provide new avenues for designing inhibitors with different modes of action. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Pharmacokinetic Profiles

In modern drug discovery, the early assessment of pharmacokinetic properties is critical to identify candidates with favorable drug-like profiles. In silico computational tools provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of novel compounds. For this compound analogues, these predictive models are instrumental in screening libraries of derivatives to prioritize those with a higher probability of oral bioavailability and metabolic stability. nih.govnih.gov

A foundational approach in ADME prediction is the evaluation of physicochemical properties against established guidelines like Lipinski's Rule of Five and Veber's Rule. nih.govnih.gov These rules correlate molecular properties with the likelihood of a compound being orally active. Studies on various series of thiazole-based hydrazides and Schiff bases show that these compounds generally exhibit favorable ADME profiles. nih.govnih.govresearchgate.net Computational analyses have confirmed that most synthesized derivatives adhere to the thresholds for molecular weight (MW), lipophilicity (logP), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). nih.govnih.gov

Key parameters evaluated in these in silico studies include:

Molecular Weight (MW): Affects diffusion and transport across biological membranes.

logP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of the molecule.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Influence solubility and membrane permeability.

Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes.

The adherence of many this compound analogues to these guidelines suggests they possess the fundamental physicochemical attributes required for potential drug candidates. nih.govnih.govresearchgate.net

Table 1: Key Physicochemical and ADME Parameters for Drug-Likeness Evaluation
ParameterLipinski's GuidelineVeber's GuidelineGeneral Finding for Thiazole Analogues
Molecular Weight (MW)≤ 500 Da-Generally compliant. nih.gov
Log P (Lipophilicity)≤ 5-Generally compliant. nih.gov
Hydrogen Bond Donors≤ 5-Generally compliant. nih.gov
Hydrogen Bond Acceptors≤ 10-Generally compliant. nih.gov
Number of Rotatable Bonds-≤ 10Generally compliant. nih.gov
Topological Polar Surface Area (TPSA)-≤ 140 ŲGenerally compliant. nih.gov

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding, Chalcogen Bonding)

The three-dimensional architecture and crystal packing of this compound analogues are governed by a network of non-covalent supramolecular interactions. puchd.ac.in Computational methods, particularly Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis, are employed to visualize, quantify, and understand these forces. puchd.ac.inresearchgate.net These interactions are crucial as they dictate the stability, solubility, and ultimately the biological activity of the compounds. researchgate.net

Hydrogen Bonding: Hydrogen bonds are among the most significant interactions stabilizing the crystal lattice of these derivatives. N-H···O, C-H···O, and N-H···N interactions involving the hydrazide moiety and the thiazole ring are commonly observed, creating robust intermolecular networks. puchd.ac.in For instance, in the crystal structure of 2-((4-chlorophenyl)amino)-N'-(4-(diethylamino)-2-hydroxybenzylidene)this compound, C-H···O interactions have been quantified with bond distances around 3.189 to 3.505 Å. puchd.ac.in

π-Stacking Interactions: The aromatic nature of the thiazole ring and any attached aryl substituents facilitates π-π stacking interactions. These interactions, often observed in an anti-parallel arrangement, contribute significantly to the cohesion of the crystal structure. researchgate.net Hirshfeld surface analysis can reveal these interactions through specific features on the shape index map, such as characteristic triangular regions. puchd.ac.in

Other Weak Interactions: Halogen bonding (where a halogen atom acts as an electrophilic center) and chalcogen bonding (involving the sulfur atom of the thiazole ring) can also play a role, particularly in derivatives substituted with halogens or other chalcogens. NBO analysis further elucidates the stability offered by these interactions, revealing hyper-conjugative effects and intramolecular charge transfers that stabilize the molecular conformation. researchgate.net

Table 2: Representative Supramolecular Interactions in this compound Analogues
Interaction TypeAtoms InvolvedTypical Distance (Å)Significance
Hydrogen BondN-H···O, C-H···O~2.2 - 3.5Primary force in crystal packing and molecular recognition. puchd.ac.in
π-π StackingAromatic Ring Centroids~3.3 - 3.8Stabilizes the structure through aromatic ring association. researchgate.net
Halogen BondingC-X···A (X=Cl, Br; A=O, N)VariableDirectional interaction influencing crystal architecture in halogenated derivatives.
Intramolecular Charge TransferDonor-Acceptor OrbitalsN/AStabilizes molecular conformation, revealed by NBO analysis. researchgate.net

Nonlinear Optical (NLO) Properties and Optoelectronic Applications

This compound derivatives have emerged as a promising class of organic compounds for applications in nonlinear optics (NLO) and optoelectronics. nih.govnih.gov Their molecular structure, characterized by a donor-π-acceptor framework, is conducive to large molecular nonlinearities. nih.govacs.org The hydrazone linkage provides a strong electron-donating group, which, when combined with the thiazole core and various electron-withdrawing or -donating substituents on the aryl rings, creates a significant push-pull mechanism. nih.gov This enhances intramolecular charge transfer and leads to remarkable NLO responses. researchgate.net

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been pivotal in predicting and understanding the NLO properties of these compounds. nih.govnih.gov Key parameters such as the dipole moment (μ), linear polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyperpolarizabilities are calculated to quantify the NLO activity. nih.govphyschemres.org

Research on a series of N′-(arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides (TCAH1–TCAH8) demonstrated that strategic substitution on the peripheral aryl rings can tune the NLO response. nih.govacs.org For example, the introduction of a chlorine atom (an electron-withdrawing group) in compound TCAH4 resulted in a significantly enhanced NLO response compared to other analogues in the series. nih.govacs.org These findings highlight the potential of these molecules as effective NLO materials for high-tech applications such as optical switching and data storage. nih.gov

Table 3: Calculated NLO Properties of this compound Analogues (TCAH) at the B3PW91/6-311G(d,p) level. nih.govacs.org
CompoundSubstituentLinear Polarizability ⟨α⟩ (× 10⁻²³ esu)First Hyperpolarizability βtot (× 10⁻²⁹ esu)Second Hyperpolarizability ⟨γ⟩ (× 10⁻³⁴ esu)
TCAH1-H4.8871.1892.103
TCAH24-CH₃5.4371.1642.338
TCAH34-OCH₃5.2341.5792.731
TCAH44-Cl5.1572.1852.753
TCAH54-Br5.4181.8362.673
TCAH64-F4.7551.0772.015
TCAH74-NO₂5.3781.2982.605
TCAH84-N(CH₃)₂6.0141.8102.457

Pharmacological Profiles and Biological Activities of Thiazole 4 Carbohydrazide Derivatives

Antimicrobial Spectrum and Efficacy

Thiazole-4-carbohydrazide derivatives have emerged as a noteworthy class of antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi. The inherent biological activity of the thiazole (B1198619) nucleus, a component of vitamin B1 and various antibiotics, provides a strong foundation for the development of these potent compounds. researchgate.netbiointerfaceresearch.combohrium.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have shown considerable efficacy against both Gram-positive and Gram-negative bacteria.

A series of thiazole-based heterocycles demonstrated good antibacterial effects against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. mdpi.com Specifically, one derivative, 6f , was identified as having the highest activity against S. aureus, B. subtilis, and the Gram-negative Escherichia coli. mdpi.com The antibacterial potency of this compound against the tested Gram-positive bacteria was found to be comparable to that of gentamicin. mdpi.com In the same study, most of the synthesized compounds were active against E. coli, while a subset also showed effectiveness against Proteus vulgaris. mdpi.com

Another study synthesized a series of thiazoles and thiazole-clubbed triazoles which exhibited good antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. researchgate.net A specific derivative, (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compound , showed promising activity against B. subtilis and was also effective against S. aureus, E. coli, and P. aeruginosa. mdpi.com

Investigations into pyridinyl thiazole ligands carrying a hydrazone moiety found that one such ligand had a Minimum Inhibitory Concentration (MIC) of 200 µg/mL against E. coli and 50 µg/mL against Salmonella typhi. jchemrev.com However, other research has indicated that some thiazole derivatives are only moderately effective against Gram-positive bacteria and can be ineffective against Gram-negative strains. jchemrev.com

Antibacterial Activity of this compound Derivatives (MIC)

CompoundBacterial StrainActivity (MIC in µg/mL)Source
Pyridinyl thiazole ligand 55E. coli200 jchemrev.com
Pyridinyl thiazole ligand 55S. typhi50 jchemrev.com
(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compoundB. subtilisPromising Activity mdpi.com
Thiazole Derivative 6fS. aureusPotent Activity mdpi.com
Thiazole Derivative 6fB. subtilisPotent Activity mdpi.com
Thiazole Derivative 6fE. coliPotent Activity mdpi.com

Antifungal Activity Against Pathogenic Fungi

The antifungal potential of this compound derivatives has been well-documented against various pathogenic fungi. A series of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives containing a diacylhydrazine moiety displayed significant antifungal activities at a concentration of 50 mg/L against several phytopathogenic fungi, including Cercospora arachidicola, Alternaria solani, Phytophthora capsici, and Physalospora piricola. mdpi.comnih.gov The efficacy of these compounds was reported to be better than the commercial fungicides chlorothalonil (B1668833) or carbendazim. mdpi.comnih.gov In particular, the EC50 values of (R)-N′-benzoyl-2-(4-chlorophenyl)-4,5-dihydrothis compound (I-5) against six tested phytopathogenic fungi were comparable to those of chlorothalonil. mdpi.comnih.gov

In other research, synthesized thiazolyl pyrazoles were tested for antifungal activity against Aspergillus fumigatus and Candida albicans. mdpi.com Additionally, some thiazole derivatives have shown antifungal action against various Candida strains, with efficacy comparable to ketoconazole (B1673606) and fluconazole. jchemrev.com Specifically, certain 4-substituted thiazoles and naphthoquinone-fused thiazole derivatives demonstrated favorable activity against drug-resistant Candida strains and vancomycin-resistant E. faecium. researchgate.net

Mechanistic Studies of Antimicrobial Action (e.g., DNA Binding Affinity)

Research into the mechanism of action suggests that these compounds may exert their antimicrobial effects by targeting fundamental cellular processes. One key mechanism investigated is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Molecular docking studies have shown that novel thiazole derivatives can fit into the binding site of DNA gyrase, with dock scores ranging from -6.4 to -9.2 kcal/mol. nih.gov These compounds form strong hydrophobic interactions and hydrogen bonds with key amino acid residues like Asn46 and Arg136 within the enzyme's active site, leading to its inhibition. nih.gov

Furthermore, direct interaction with DNA is another proposed mechanism. Studies on (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compound revealed that the compound has a promising affinity for the DNA double helix. mdpi.com A separate investigation into a series of thiazoles and thiazole-containing triazoles also highlighted their potential to interact with DNA. researchgate.net One derivative, in particular, exhibited a very good DNA-interaction of 2.03 × 10⁵ Lmol⁻¹ with hs-DNA, suggesting that DNA binding is a viable mode of antibacterial action. researchgate.net

Anticancer and Antitumor Potential

The thiazole scaffold is a recognized pharmacophore in the design of anticancer agents, present in clinically effective drugs like tiazofurin (B1684497) and dasatinib. nih.gov Derivatives of this compound have been synthesized and evaluated extensively for their ability to inhibit cancer cell growth, arrest the cell cycle, and induce programmed cell death.

Cytotoxicity Evaluation Against Human Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines.

One study synthesized a series of 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole derivatives and tested them against A549 (lung), C6 (glioma), and healthy NIH/3T3 cell lines. nih.gov Compound 6 in this series was identified as the most promising, with IC50 values of 12.0 µg/mL against A549 cells and a potent 3.83 µg/mL against C6 cells, while showing low toxicity to healthy cells (IC50 > 500 µg/mL). nih.gov

Another novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones was evaluated against MCF-7 (breast) and HepG2 (liver) cancer cells. researchgate.net Compound 4c emerged as the most active, with IC50 values of 2.57 µM in MCF-7 and 7.26 µM in HepG2 cells, which were more potent than the standard drug staurosporine. researchgate.net

Similarly, a series of thiazole derivatives was tested against MDA-MB-231 (breast) cancer cells. mdpi.com The 3-nitrophenylthiazolyl derivative 4d showed the highest cytotoxic activity with an IC50 value of 1.21 µM, comparable to the reference drug sorafenib (B1663141) (IC50 = 1.18 µM). mdpi.com

Further research on N-thiazolyl-indole-2-carboxamide derivatives identified compounds 6i and 6v as having excellent cytotoxic activity against HeLa (cervical) and MCF-7 cell lines, with IC50 values of 6.10 µM and 6.49 µM against MCF-7, respectively, while being less toxic to normal WI-38 cells. acs.org

Cytotoxicity of this compound Derivatives (IC50)

CompoundCell LineCancer TypeIC50Source
Compound 6A549Lung12.0 µg/mL nih.gov
Compound 6C6Glioma3.83 µg/mL nih.gov
Compound 4cMCF-7Breast2.57 µM researchgate.net
Compound 4cHepG2Liver7.26 µM researchgate.net
Derivative 4dMDA-MB-231Breast1.21 µM mdpi.com
Compound 11cMCF-7Breast~3 µg/mL semanticscholar.org
Compound 11cHepG-2Liver~4 µg/mL semanticscholar.org
Compound 6gMCF-7Breast~4 µg/mL semanticscholar.org
Compound 6iMCF-7Breast6.10 µM acs.org
Compound 6vMCF-7Breast6.49 µM acs.org

Induction of Apoptosis and Cell Cycle Modulation

Beyond cytotoxicity, this compound derivatives have been shown to trigger cancer cell death through the induction of apoptosis and by modulating the cell cycle.

The highly active compound 4c was found to induce cell cycle arrest at the G1/S phase in MCF-7 cells. researchgate.net It significantly increased the population of cells in the pre-G1 phase to 37.36% compared to 2.02% in untreated cells, a hallmark of apoptosis. researchgate.net Furthermore, this compound increased the percentage of early and late apoptotic cells from 0.51% and 0.29% in the control group to 22.39% and 9.51%, respectively. researchgate.net

In another study, derivative 4d was analyzed by DNA flow cytometry and demonstrated an ability to arrest the cell cycle at both the G1 and G2/M phases in MDA-MB-231 cells. mdpi.com This compound also induced apoptosis by increasing the percentage of cells in the pre-G1 phase. mdpi.comrsc.org Mechanistic studies showed that compound 4d promoted apoptosis by increasing the level of the tumor suppressor protein p53 and reducing the mitochondrial membrane potential (MMP), which is indicative of the intrinsic apoptotic pathway. mdpi.com The treatment of MDA-MB-231 cells with this compound led to a 57.1-fold increase in early apoptosis and a 51.4-fold increase in late apoptosis compared to control cells. mdpi.com

Similarly, the potent N-thiazolyl-indole-2-carboxamide derivatives 6i and 6v were found to induce cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 cells. acs.org

Inhibition of Tubulin Polymerization

The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. tandfonline.com Thiazole-based derivatives have emerged as significant inhibitors of tubulin polymerization, a process essential for mitotic spindle formation and cell division. mdpi.comfrontiersin.org By binding to tubulin, these compounds prevent its assembly into microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. humanjournals.comnih.gov

Several studies have synthesized and evaluated novel thiazole derivatives as antitubulin agents. For instance, a series of thiazole-based chalcones were developed as potential tubulin polymerization inhibitors. mdpi.com Among these, certain compounds demonstrated significant inhibitory effects on tubulin polymerization, with IC50 values comparable to or even better than the reference drug Combretastatin A-4 (CA-4). mdpi.comfrontiersin.org One study reported a thiazole-chalcone derivative (compound 2e) with an IC50 of 7.78 μM for tubulin polymerization inhibition, compared to 4.93 μM for CA-4. mdpi.com Another study identified a 2,4-disubstituted thiazole derivative as a more potent inhibitor than CA-4, with an IC50 value of 2.00 ± 0.12 μM. frontiersin.org

Molecular docking studies have provided insights into the binding mechanism, suggesting that these thiazole derivatives often occupy the colchicine-binding site on β-tubulin. mdpi.comfrontiersin.orgnih.gov The thiazole ring can play a crucial role in maintaining the necessary conformation for effective binding and can form key interactions, such as hydrogen bonds with residues like ThrB353, enhancing their inhibitory activity. frontiersin.orgnih.gov

Table 1: Inhibition of Tubulin Polymerization by Thiazole Derivatives

Compound ID Description Tubulin Polymerization IC50 (µM) Reference Drug (IC50 µM)
Compound 2e Thiazole-based chalcone 7.78 CA-4 (4.93)
Compound 2g Thiazole-based chalcone 18.51 CA-4 (4.93)
Compound 2h Thiazole-based chalcone 12.49 CA-4 (4.93)
Compound 10a Thiazole-2-acetamide derivative 2.69 CA-4 (8.33)
Compound IV 2,4-disubstituted thiazole derivative 2.00 CA-4 (2.96)

Anti-inflammatory Properties

Thiazole-containing compounds, including derivatives of this compound, are recognized for their significant anti-inflammatory properties. acs.orgnih.gov Inflammation is a complex biological response involving various enzymes and mediators, and the inhibition of these pathways is a key therapeutic strategy. Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis. acs.orgnih.gov Thiazole derivatives have been explored as inhibitors of these and other inflammatory targets. frontiersin.org

The anti-inflammatory potential of these compounds often stems from their ability to inhibit protein denaturation, a known cause of inflammation, and to suppress the activity of pro-inflammatory enzymes like COX and 5-lipoxygenase (5-LOX). nih.govfrontiersin.orgmdpi.com The structural versatility of the this compound core allows for modifications that enhance these activities. For example, the introduction of specific aryl or heterocyclic moieties can significantly influence the anti-inflammatory potency. nih.govdoi.org

In Vitro Assays for Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are commonly evaluated using a variety of in vitro assays. A primary method is the inhibition of protein denaturation, often using bovine serum albumin (BSA). nih.govmdpi.comresearchgate.net This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, a process linked to inflammatory responses. nih.govmdpi.com

In one study, a series of 5-methyl-2-(pyridine-3-yl)this compound derivatives were tested, showing IC50 values for inhibition of BSA denaturation ranging from 46.29 to 100.60 μg/mL. acs.orgnih.gov Another study found that a specific thiazoline-2-thione derivative (4d) exhibited an IC50 of 21.9 µg/mL, outperforming the standard drug aspirin (B1665792) (22 µg/mL). mdpi.com

Enzyme inhibition assays are also crucial for elucidating the mechanism of action. Thiazole derivatives have been tested for their ability to inhibit COX-1, COX-2, and 5-LOX enzymes. frontiersin.org One investigation of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives found that several compounds were potent COX-2 inhibitors, with IC50 values in the range of 0.76–9.01 μM, compared to celecoxib (B62257) (IC50 0.05 μM). frontiersin.org These studies demonstrate that thiazole derivatives can act as dual inhibitors of the COX and LOX pathways, offering a broad-spectrum anti-inflammatory effect. frontiersin.org

Table 2: In Vitro Anti-inflammatory Activity of Thiazole Derivatives

Assay Compound Series/ID Key Findings (IC50 values) Standard Drug (IC50)
BSA Denaturation 5-methyl-2-(pyridine-3-yl)this compound derivatives 46.29–100.60 µg/mL Diclofenac Sodium
BSA Denaturation Thiazoline-2-thione derivative (4d) 21.9 µg/mL Aspirin (22 µg/mL)
COX-2 Inhibition 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives 0.76–9.01 µM Celecoxib (0.05 µM)

Enzyme Inhibition as a Therapeutic Strategy

Enzyme inhibition is a cornerstone of modern drug discovery, and this compound derivatives have proven to be versatile scaffolds for developing potent and selective enzyme inhibitors. ogu.edu.tr Their unique structural features enable interaction with the active sites of various enzymes, leading to the modulation of critical biological pathways involved in diseases like diabetes, cancer, and bacterial infections. nih.govnih.govnih.gov

Alpha-Amylase Inhibition for Antidiabetic Applications

In the management of type 2 diabetes, inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase is a key therapeutic strategy. researchgate.net This inhibition slows the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia. researchgate.netfrontiersin.org this compound derivatives have been identified as promising α-amylase inhibitors. nih.govresearchgate.net

A study of thiazole-based carbohydrazide (B1668358) derivatives identified 24 compounds with α-amylase inhibitory activity, with IC50 values ranging from 1.709 ± 0.12 to 3.049 ± 0.25 μM. researchgate.netproquest.com Several of these compounds showed inhibitory potential comparable to the standard drug acarbose (B1664774) (IC50 = 1.637 ± 0.153 μM). researchgate.netproquest.com Another study synthesized thiazole-appended hydrazones and found them to be potent α-amylase inhibitors, with IC50 values in the range of 0.23 ± 0.003 to 0.5 ± 0.0 μM. nih.gov Kinetic studies revealed that some of these compounds act as uncompetitive inhibitors of the enzyme. nih.gov The presence of electronegative atoms like fluorine on the compounds was noted to enhance inhibitory activity, likely by increasing polarity and facilitating interaction with the enzyme's active site. researchgate.net

Table 3: α-Amylase Inhibition by this compound Derivatives

Compound Series IC50 Range (µM) Standard Drug Standard IC50 (µM)
Thiazole based carbohydrazides (1-25) 1.709 - 3.049 Acarbose 1.637
Thiazole-appended hydrazones (5a-5aa) 0.23 - 0.5 Acarbose 5.62

Protein Kinase Inhibition (e.g., Akt, B-RAF, GSK-3β, CDK, VEGFR-2)

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of cancer. nih.govdepositolegale.it The thiazole scaffold is a privileged structure in the design of protein kinase inhibitors. nih.gov Thiazole derivatives have been developed to target a range of serine/threonine and tyrosine kinases.

Akt (Protein Kinase B): The PI3K/Akt/mTOR pathway is vital for cell growth and survival, and its dysregulation is common in cancer. nih.gov Thiazole compounds have been specifically designed as inhibitors of Akt (also known as Protein Kinase B or PKB), showing potential in treating diseases associated with abnormal cell growth. google.com

B-RAF: A key component of the MAPK signaling pathway, B-RAF is a frequent target for cancer therapy. Thiazole-containing compounds have demonstrated inhibitory effects against B-RAF. For example, an imidazo[2,1-b]thiazole (B1210989) derivative showed greater efficacy against MCF-7 breast cancer cells (IC50 = 0.475 μM) than the reference drug sorafenib (IC50 = 2.51 μM). nih.gov

GSK-3β (Glycogen Synthase Kinase 3β): This serine/threonine kinase is implicated in numerous cellular processes, and its inhibition is a target in several diseases, including cancer. depositolegale.it

CDK (Cyclin-Dependent Kinases): CDKs regulate the cell cycle, and their inhibition is a major strategy in cancer treatment. Pyrimidine-thiazole hybrids have been synthesized and shown to be potent CDK9 inhibitors, with strong anti-proliferative effects on various cancer cell lines (IC50 values from 0.64 to 2.01 μM). nih.gov

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): As a key regulator of angiogenesis, VEGFR-2 is a major target in anti-cancer therapy. researchgate.net Thiazole derivatives have been explored as VEGFR-2 inhibitors, aiming to disrupt the blood supply to tumors. ekb.eg

The development of multi-target inhibitors, which can simultaneously block several kinases like VEGFR-2 and others, is an emerging strategy to improve therapeutic efficacy and overcome drug resistance. researchgate.net

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, repair, and transcription. nih.govscielo.br Its absence in eukaryotes makes it an attractive and specific target for the development of new antibacterial agents. nih.gov Thiazole derivatives have been identified as a class of compounds capable of inhibiting bacterial DNA gyrase B. nih.gov

Molecular docking studies have been employed to investigate the binding interactions of novel thiazole derivatives with the active site of DNA gyrase. nih.govresearchgate.net In one study, a series of thiazole derivatives incorporating a pyridine (B92270) moiety exhibited dock scores ranging from -6.4 to -9.2 kcal/mol, indicating strong potential binding affinity. nih.gov Subsequent in vitro antibacterial testing confirmed that some of these compounds had significant activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 46.9 μg/mL against S. aureus. nih.gov Another study on thiazole-based hybrids found that trifluoromethyl-substituted compounds were particularly effective, which was attributed to the increased lipophilicity facilitating penetration of the bacterial cell wall. researchgate.net These findings underscore the potential of this compound derivatives as a foundation for novel antibacterial agents targeting DNA gyrase. nih.govresearchgate.net

Antitubercular Activity

Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents. This compound derivatives have shown considerable promise in this area.

A study detailed the synthesis of 4-isopropylthiazole-2-carbohydrazide analogs and their subsequent conversion into clubbed triazole and oxadiazole ring systems. Several of these compounds demonstrated significant antitubercular efficacy against the M. tuberculosis H37Rv strain, as determined by the broth dilution assay method. nih.gov Notably, compounds 7a , 7b , 7d , and 4 exhibited greater antitubercular activity than the parent 4-isopropyl-1,3-thiazole-2-carbohydrazide, highlighting the crucial role of the substituted carbohydrazide moiety in enhancing this biological property. nih.gov

In another research endeavor, new N-(pyrazinyl substituted thiazoloylamino)-2-aryl-4-thiazolidinones were synthesized starting from pyrazinamide (B1679903) (PZA), a first-line antitubercular drug. sci-hub.se The key intermediate, 4-methyl-N'-(pyrazin-2-yl)thiazole-5-carbohydrazide, was instrumental in this synthesis. The resulting thiazolidinones were evaluated for their in vitro activity against M. tuberculosis H37Ra and M. Bovis BCG. All the synthesized compounds displayed moderate activity, with compound 6a being the most potent among them. sci-hub.se This suggests that hybrid molecules incorporating both thiazole and pyrazine (B50134) scaffolds could be a viable strategy for developing new antitubercular agents.

Furthermore, a series of 4-arylthiazole-2-carboxamides were designed and evaluated as potential inhibitors of the mycobacterial membrane protein large 3 (MmpL3). rsc.org Among these, the 4-(2,4-dichlorophenyl)thiazole derivative 18b showed notable activity, being only two-fold less active than the standard drug ethambutol. This compound also retained its high activity against MDR and XDR M. tb strains, indicating its potential for further development. rsc.org

Additionally, novel thiazole-substituted benzimidazole (B57391) derivatives have been synthesized and screened for their antitubercular activity. scholarsresearchlibrary.com A series of N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amines were prepared, and their biological evaluation revealed that many of the compounds exhibited mild to good antitubercular activity. scholarsresearchlibrary.com Specifically, N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine 5b was identified as the most active compound in the series. scholarsresearchlibrary.com

Table 1: Antitubercular Activity of this compound Derivatives

Compound Target Organism Activity (MIC) Reference
7a, 7b, 7d, 4 Mycobacterium tuberculosis H37Rv Potent nih.gov
6a M. tuberculosis H37Ra, M. Bovis BCG Moderate sci-hub.se
18b Drug-sensitive M. tb 9.82 µM rsc.org
5b M. tuberculosis Good scholarsresearchlibrary.com

Antiviral Activity (e.g., Anti-HIV)

The global fight against viral diseases, particularly the human immunodeficiency virus (HIV), continues to drive the search for new antiviral agents. This compound derivatives have emerged as a promising scaffold for the development of novel anti-HIV compounds.

In one study, a series of N′-benzylidene-2-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)this compound Schiff bases were synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2 replication in MT4 cells. researchgate.net The results indicated that compounds 5n and 5r possessed potent activity against HIV-1 replication, with IC50 values of 0.50 µM and 0.45 µM, respectively. researchgate.net However, none of the synthesized compounds were found to be active against HIV-2. researchgate.net

Another study focused on the synthesis and antiviral evaluation of 4-thiazolidinones derived from imidazo[2,1-b] nih.govresearchgate.netthiazole-5-carbohydrazide hydrazones. While these specific compounds did not show anti-HIV activity, the broader class of thiazolidinone derivatives is recognized for its potential anti-HIV properties. researchgate.net

The versatility of the thiazole nucleus in antiviral drug discovery is well-documented, with thiazole-containing compounds showing activity against a range of viruses. remedypublications.commdpi.com For instance, the thiazole moiety is a component of Ritonavir, a protease inhibitor used in the treatment of HIV/AIDS. mdpi.com Research into calixarene-based bithiazolyl podands has also yielded compounds with anti-HIV activity. bohrium.com The introduction of bithiazole units into calixarene (B151959) structures was found to increase their antiviral activity, with one sulfonated derivative showing significant micromolar activity and high selectivity indexes. bohrium.com

Table 2: Anti-HIV Activity of this compound Derivatives

Compound Virus Strain Activity (IC50) Selectivity Index (SI) Reference
5n HIV-1 0.50 µM 3 researchgate.net
5r HIV-1 0.45 µM 5 researchgate.net

Antioxidant Activity and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Antioxidants play a crucial role in mitigating this damage by scavenging free radicals. Several studies have highlighted the antioxidant potential of this compound derivatives.

A series of new hydrazones were synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with various substituted benzaldehydes. nih.govresearchgate.net Their antioxidant properties were evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govresearchgate.net The results showed that monohydroxy derivatives (14–16 ), a para-fluorine derivative (13 ), and a 2,4-dichloro derivative (17 ) exhibited superior free-radical scavenging ability compared to other compounds in the series. nih.govresearchgate.net

In another study, N'-benzylidene-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carbohydrazide derivatives were synthesized and evaluated for their antioxidant activity using the DPPH assay. bamu.ac.in Among the synthesized compounds, derivatives 6b and 6i demonstrated the most significant free-radical scavenging ability. bamu.ac.in

The synthesis of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives and their subsequent evaluation for antioxidant activity also yielded promising results. pensoft.net The antioxidant capacity of these compounds was determined by their ability to scavenge DPPH radicals. pensoft.net

Furthermore, the synthesis of thiazole and thiazolidinone derivatives incorporating phenolic fragments has been explored to create effective antioxidants. mdpi.com It was found that the antioxidant activity of most of these synthesized substances exceeded that of the standard antioxidant butylated hydroxytoluene (BHT). Derivatives containing a 2,6-di-tert-butylphenol (B90309) fragment displayed the highest activity. mdpi.com

Table 3: Antioxidant Activity of this compound Derivatives

Compound(s) Assay Activity Reference
13, 14-16, 17 DPPH Scavenging Better free-radical scavenging ability nih.govresearchgate.net
6b, 6i DPPH Scavenging Better free-radical scavenging ability bamu.ac.in
Derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide DPPH Scavenging Promising pensoft.net
Thiazole and thiazolidinone derivatives with phenolic fragments DPPH Scavenging and Ferric Reducing Capacity Exceeded activity of BHT mdpi.com

Emerging Biological Activities (e.g., Antimalarial, Anticonvulsant, Antihypertensive)

Beyond the well-established antitubercular, antiviral, and antioxidant properties, derivatives of this compound are being investigated for a range of other important biological activities.

Antimalarial Activity: Malaria remains a significant global health problem, and the development of new antimalarial drugs is a priority. Thiazole derivatives have shown promise in this area. atmiyauni.ac.inresearchgate.net A series of (Z)-N′-(1-(aryl)ethylidene)-6-cyano-5-imino-3-methyl-7-(methylthio)-5H-thiazolo[3,2-a]pyrimidine-2-carbohydrazide derivatives were synthesized and evaluated for their antimalarial efficacy against Plasmodium falciparum. atmiyauni.ac.in Compounds with 4-Cl and 2,4-Cl substituents on the aromatic ring exhibited excellent activity. atmiyauni.ac.in

Anticonvulsant Activity: Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant medications with improved efficacy and fewer side effects. Thiazole-bearing 4-thiazolidinones have been designed and synthesized as potential anticonvulsant agents. mdpi.com Several compounds from this class, such as Ib , IId , and IIj , demonstrated excellent anticonvulsant activity in both the pentylenetetrazole-induced seizures assay and the maximal electroshock seizure test. mdpi.com The study of various semicarbazones containing a thiazole moiety has also identified compounds with significant anticonvulsant activity. itmedicalteam.pl

Antihypertensive Activity: Thiazole derivatives have also been explored for their potential to treat hypertension. mdpi.comptfarm.plconnectjournals.com A series of new functionalized 3-substituted researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyrimidine derivatives were synthesized from a carbohydrazide precursor. ptfarm.plnih.gov These newly synthesized compounds were found to possess antihypertensive activity when compared to the reference drug captopril. ptfarm.plnih.gov

Table 4: Emerging Biological Activities of this compound Derivatives

Biological Activity Compound Series Key Findings Reference(s)
Antimalarial Thiazolo[3,2-a]pyrimidine-2-carbohydrazide derivatives Compounds with 4-Cl and 2,4-Cl substituents showed excellent activity against P. falciparum. atmiyauni.ac.in
Anticonvulsant Thiazole-bearing 4-thiazolidinones Compounds Ib, IId, IIj showed excellent activity in animal models of seizures. mdpi.com
Antihypertensive researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyrimidine derivatives Compounds showed antihypertensive activity comparable to captopril. ptfarm.plnih.gov

Structure Activity Relationship Sar and Mechanistic Correlates

Positional and Substituent Effects on the Thiazole (B1198619) Ring and Hydrazide Moiety

Research has consistently shown that the nature of substituents on an aryl ring attached to the thiazole core dictates the potency of the compounds. For instance, in a series of anti-inflammatory 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide derivatives, the presence of a hydroxyl group on the phenyl ring or the inclusion of heterocyclic moieties generally leads to good inhibitory activity. acs.org Specifically, a derivative with a 4-hydroxy-3-methoxyphenyl group (vanillin scaffold) exhibited the highest anti-inflammatory activity, suggesting that electron-donating groups enhance efficacy. acs.org Conversely, the presence of a bulky 4-benzyloxyphenyl group resulted in the lowest inhibition. acs.org

In the context of anticancer activity, substituent effects are equally pronounced. Studies on novel thiazole-hydrazide analogs targeting lung (A549) and breast (MCF7) cancer cells revealed that unsubstituted phenyl rings at the 4th position of the thiazole ring can be more active than those with other substituents like chloro, nitro, or methoxy (B1213986) groups against A549 cells. dergipark.org.tr However, for general cytotoxic activity against liver carcinoma (HepG2) cells, the presence of electron-withdrawing groups, such as a chlorine atom at the para-position of the aryl moiety on a linked 1,3,4-thiadiazole (B1197879) ring, was found to increase activity. d-nb.info This is contrasted by the finding that electron-donating groups like methyl or methoxy at the same position decreased cytotoxic activity. d-nb.info

The hydrazide portion of the molecule is a key site for modification, often by condensation with various aldehydes to form hydrazones. This transformation from a hydrazide to a hydrazone is a common strategy to enhance biological activity. kuey.netacs.org The resulting N'-(arylidene) moiety introduces new points of interaction. For example, the antimicrobial activity of thiazole-based hydrazides was enhanced by the presence of a hydroxyl group on the aromatic ring of the arylidene group or by the incorporation of a heterocyclic moiety. acs.org

These findings underscore that a delicate balance of electronic properties, steric factors, and lipophilicity, governed by the substituents on both the thiazole and hydrazide components, is essential for tuning the biological activity of these compounds.

Table 1: Effect of Substituents on the Anti-inflammatory Activity of 5-methyl-2-(pyridin-3-yl)this compound Derivatives acs.org

Compound IDSubstituent (Ar) on HydrazoneActivity (IC50 in µg/mL)
5l 4-hydroxy-3-methoxyphenyl46.29
5j 2,4-dihydroxyphenyl48.21
5k Furan-2-yl52.33
5i 4-hydroxyphenyl68.32
5b 3,4-dimethoxyphenyl70.14
5d 4-methylphenyl75.64
5a Phenyl89.91
5c 4-chlorophenyl95.12
5g 4-(benzyloxy)phenyl100.60
Diclofenac Standard Drug42.18

Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound derivatives, distinct pharmacophoric models have emerged for different therapeutic applications.

For anticancer activity, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, specific structural features are required. A design strategy inspired by the VEGFR-2 inhibitor sunitinib (B231) led to the synthesis of 2-oxoindolin-3-ylidene thiazole derivatives. nih.gov The essential pharmacophoric elements identified include:

An indolin-2-one moiety to occupy a specific heteroaromatic region of the receptor's active site. nih.gov

A hydrogen bond donor/acceptor unit , fulfilled by the hydrazide or a related linker. nih.gov

A hydrophobic group to interact with a hydrophobic pocket of the enzyme. nih.gov

For anti-inflammatory activity, the pharmacophoric model appears to favor molecules containing a 5-methyl-2-(pyridin-3-yl)thiazole core. acs.org The key requirements for good activity in this series include the presence of hydrogen-bonding groups (like hydroxyls) and/or additional heterocyclic rings on the arylidene portion of the hydrazone. acs.org This suggests that the ability to form specific hydrogen bonds and engage in π-π stacking interactions is crucial for inhibiting the target, which in this case was modeled by protein denaturation assays. acs.org

The hydrazide moiety itself is considered a significant pharmacophore in medicinal chemistry, partly due to the success of the antitubercular drug Isoniazid, which contains a hydrazide group. kuey.net This functional group is a potent hydrogen bond donor and acceptor, contributing significantly to the binding affinity of the molecule to its biological targets. dergipark.org.tr Studies have noted that the hydrazide part can form critical hydrogen bonds, which is a decisive factor for the anticancer activity of the molecule. dergipark.org.tr

Table 2: Key Pharmacophoric Features of this compound Derivatives for Different Biological Activities

Biological Target/ActivityCore ScaffoldEssential Pharmacophoric FeaturesReference(s)
Anticancer (VEGFR-2) 2-Oxoindolin-3-ylidene thiazole- Indolin-2-one moiety- Hydrogen bond donor/acceptor (hydrazide/hydrazone linker)- Hydrophobic aryl group nih.gov
Anti-inflammatory 5-Methyl-2-(pyridin-3-yl)thiazole-hydrazone- Pyridyl-thiazole core- Hydrazone linker- Hydroxyl groups or heterocyclic rings on the terminal aryl moiety for hydrogen bonding and π-stacking acs.org
Antimicrobial Thiazole-hydrazone- Thiazole nucleus- Hydrazone linkage (-C(O)NHN=CH-)- Presence of hydroxyl groups or heterocyclic moieties on the terminal aryl ring enhances activity acs.org
Antitubercular Thiazole-carbohydrazide- The hydrazide moiety (-CONHNH2) is a known pharmacophore, analogous to Isoniazid. kuey.neta2bchem.com The thiazole ring serves as a scaffold for attaching other functional groups. kuey.neta2bchem.com

Correlation between Computational Insights and Experimental Biological Outcomes

The integration of computational chemistry with experimental synthesis and biological testing has become a powerful paradigm in drug discovery. For this compound derivatives, computational methods such as molecular docking, Density Functional Theory (DFT), and Absorption, Distribution, Metabolism, and Excretion (ADME) predictions provide invaluable insights that often correlate well with laboratory results.

Molecular docking studies have been successfully employed to predict the binding modes and affinities of thiazole derivatives within the active sites of target proteins. For a series of potential VEGFR-2 inhibitors, docking simulations confirmed that the designed molecules could fit snugly into the enzyme's ATP-binding pocket, forming key hydrogen bonds and hydrophobic interactions. nih.gov Specifically, the indolin-2-one core and the hydrazide linker were shown to interact with critical amino acid residues, rationalizing the observed potent antiproliferative activity of compounds like 4c (N'-(4-chlorobenzylidene)-2-[2-(2-oxoindolin-3-ylidene)hydrazineyl]this compound). nih.gov This compound, predicted to have strong binding interactions, was subsequently found to be a highly potent agent in experimental assays, inducing cell cycle arrest and apoptosis. nih.gov

In another study, DFT was used to analyze the electronic properties of novel thiazole-based hydrazones. acs.org These calculations helped in understanding the impact of different electron-donating and electron-withdrawing substituents on the molecule's electronic structure and reactivity. acs.org Such theoretical analyses provide a rationale for the observed structure-activity relationships, explaining why certain substituents lead to enhanced biological effects. The calculated properties, such as frontier molecular orbital energies (HOMO-LUMO), can be correlated with the molecule's ability to participate in charge-transfer interactions with biological targets. acs.org

Furthermore, in silico ADME predictions are used to assess the drug-likeness of newly designed compounds before their synthesis, saving time and resources. For the VEGFR-2 inhibitor series, these predictions suggested that the most potent compounds possessed favorable pharmacokinetic profiles, further supporting their potential as lead candidates for drug development. nih.gov The strong correlation between these computational predictions and the experimental findings—from binding affinity and cellular cytotoxicity to ADME properties—validates the rational design approach and highlights the synergy between theoretical and practical research in developing new therapeutic agents based on the this compound scaffold.

Conclusions and Future Research Directions in Thiazole 4 Carbohydrazide Chemistry

Potential as Lead Compounds in Drug Discovery

The thiazole-4-carbohydrazide core is a key building block for creating diverse heterocyclic compounds with significant potential in drug discovery. a2bchem.com Its derivatives have shown a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. kuey.netitmedicalteam.pl The inherent biological activity of the thiazole (B1198619) ring, combined with the reactive nature of the carbohydrazide (B1668358) group, makes this scaffold a valuable starting point for developing new therapeutic agents. a2bchem.comnih.gov

The carbohydrazide moiety is particularly important as it can be readily modified to generate a variety of derivatives, such as Schiff bases and other heterocyclic systems. This synthetic accessibility allows for the exploration of a wide chemical space to identify compounds with enhanced potency and selectivity. a2bchem.com For instance, condensation of this compound with various aldehydes and ketones has yielded derivatives with significant biological activities. nih.gov

Research has highlighted several promising areas for this compound derivatives:

Antimicrobial Agents: Derivatives have demonstrated notable activity against various bacterial and fungal strains, including resistant pathogens. nih.govmdpi.com Some compounds have shown efficacy against Staphylococcus aureus and Escherichia coli.

Anticancer Agents: The thiazole nucleus is a component of several clinically used anticancer drugs. nih.gov this compound derivatives have been investigated for their potential to inhibit cancer cell growth, with some showing promising results against cell lines like HepG2. d-nb.infomdpi.com

Anti-inflammatory Agents: Several thiazole-based compounds have exhibited anti-inflammatory properties, suggesting their potential in treating inflammatory conditions. itmedicalteam.plnih.gov

Antitubercular Agents: Analogs of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some showing potent efficacy. itmedicalteam.plitmedicalteam.pl

Strategies for Rational Design and Optimization of this compound Analogues

The rational design and optimization of this compound analogues are crucial for enhancing their therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how molecular modifications influence biological activity. acs.org

Key strategies for rational design include:

Molecular Hybridization: Combining the this compound scaffold with other known bioactive moieties can lead to hybrid molecules with improved pharmacological profiles.

Substituent Modification: Introducing various substituents on the thiazole ring and the carbohydrazide side chain can modulate the compound's electronic and steric properties, thereby affecting its interaction with biological targets. d-nb.infosemanticscholar.org For example, the presence of electron-withdrawing groups like chlorine has been shown to enhance the cytotoxic activity of some derivatives. d-nb.info

Computational Modeling: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis can predict the binding affinity and biological activity of designed analogues, guiding the synthesis of the most promising candidates. scispace.comnih.gov These computational tools help in understanding the interactions between the ligands and their target proteins.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.

The following table summarizes SAR findings for certain this compound derivatives:

Compound Series Key Structural Features Observed Activity Reference
Pyridine- and Thiazole-Based HydrazidesPresence of hydroxyl and/or heterocyclic moieties on the phenyl ring.Good anti-inflammatory inhibition. acs.org
Thiazoles carrying 1,3,4-thiadiazole (B1197879) moietyElectron-withdrawing groups (e.g., chlorine) on the aryl moiety of the thiadiazole ring.Increased cytotoxic activity against HepG2 cell line. d-nb.info
(R)-2-Phenyl-4,5-dihydrothiazole-4-carboxamide derivativesDiacylhydrazine moiety.Apparent antifungal and good insecticidal activities. nih.govmdpi.com

Prospects for Clinical Translation and Preclinical Development

While many this compound derivatives have shown promising in vitro activity, their progression towards clinical application requires extensive preclinical and clinical evaluation. kuey.net The journey from a lead compound to a marketed drug is long and challenging, involving rigorous testing for efficacy, safety, and pharmacokinetic properties.

The prospects for the clinical translation of these compounds are supported by the established therapeutic relevance of the thiazole scaffold. kuey.netnih.gov Several FDA-approved drugs contain a thiazole ring, demonstrating its clinical viability. bohrium.com

Future research in this area should focus on:

In Vivo Efficacy Studies: Promising in vitro candidates need to be evaluated in animal models of relevant diseases to confirm their therapeutic potential.

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are essential to assess the drug-like properties and safety of the compounds. nih.gov

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects is crucial for their further development.

Q & A

Q. What are the standard synthetic protocols for preparing Thiazole-4-carbohydrazide and its derivatives?

this compound derivatives are typically synthesized via multi-step reactions. A common approach involves:

  • Step 1 : Formation of thiosemicarbazides by reacting hydrazine hydrate with substituted isothiocyanates in dichloromethane .
  • Step 2 : Conversion to thiosemicarbazones using methodologies like those described by Oliveira et al. (2015), with modifications such as reflux conditions or solvent adjustments .
  • Step 3 : Hantzsch thiazole cyclization with α-halo ketones (e.g., 2-bromo-4′-chloroacetophenone) to form the thiazole core . Example: For 4-(4-chlorophenyl)thiazole derivatives, Hantzsch condensation with 2-bromo-4′-chloroacetophenone yields compounds confirmed via NMR and IR .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

Structural validation requires a combination of:

  • Spectroscopic techniques : IR (to confirm functional groups like C=N and NH), 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (to assign substituent positions), and mass spectrometry (for molecular ion peaks) .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation, though this is less commonly reported in thiazole derivatives due to solubility challenges.
  • Chromatography : HPLC or TLC to assess purity .

Advanced Research Questions

Q. What strategies optimize reaction yields in this compound synthesis, particularly for complex derivatives?

Yield optimization hinges on:

  • Catalyst selection : LiCl is frequently used to enhance nucleophilic substitution in aminoguanidine coupling reactions (e.g., for hydrazinecarboximidamide derivatives) .
  • Solvent and temperature : Refluxing ethanol or DMF at 70–80°C improves solubility and reaction rates .
  • Substituent compatibility : Electron-withdrawing groups (e.g., trifluoromethyl) may require prolonged reaction times (24+ hours) to achieve >70% yields .

Q. How can researchers resolve contradictions in biological activity data across this compound studies?

Contradictions often arise from:

  • Structural variability : Minor substituent changes (e.g., 4′-fluoro vs. 4′-trifluoromethyl in biphenyl derivatives) significantly alter antibacterial efficacy .
  • Assay conditions : Variations in bacterial strains, inoculum size, or solvent controls (e.g., DMSO concentration) must be standardized.
  • Computational validation : Use molecular docking (e.g., AutoDock Vina) to correlate observed activity with ligand-target binding affinities .

Q. What computational methods are effective for predicting physicochemical and electronic properties of this compound derivatives?

Key approaches include:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, charge transfer, and nonlinear optical (NLO) properties in solvents of varying polarity .
  • ADME prediction : Tools like SwissADME evaluate drug-likeness, solubility, and bioavailability .
  • Molecular dynamics : Simulates interactions with biological targets (e.g., enzymes) to guide rational design .

Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?

A robust protocol involves:

  • pH-dependent stability studies : Incubate compounds in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC over 24–72 hours.
  • Light and temperature sensitivity : Accelerated stability testing (e.g., 40°C/75% RH) per ICH guidelines.
  • Metabolite identification : Use LC-MS/MS to detect hydrolysis products (e.g., free hydrazine) .

Methodological Considerations

Q. What are common pitfalls in characterizing this compound derivatives, and how can they be mitigated?

Challenges include:

  • Hydrazine byproduct formation : Monitor reactions via TLC to detect unreacted starting materials.
  • Tautomerism in NMR : Use 1H^1 \text{H}-15N^{15} \text{N} HMBC to resolve ambiguities in imine/enamine tautomers .
  • Low solubility : Recrystallize from methanol/chloroform mixtures or employ column chromatography .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results?

  • Solvent effects : Ensure DFT calculations account for solvent polarity (e.g., using PCM models) .
  • Conformational sampling : Use molecular dynamics to explore multiple ligand conformations before docking.
  • Experimental validation : Compare predicted UV-Vis spectra (TD-DFT) with empirical data .

Data Presentation Guidelines

  • Tables : Include yields, melting points, and spectral data (e.g., 1H^1 \text{H}-NMR shifts) for reproducibility .
  • Supplementary Material : Provide synthesis schemes, chromatograms, and crystallographic data (if available) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.